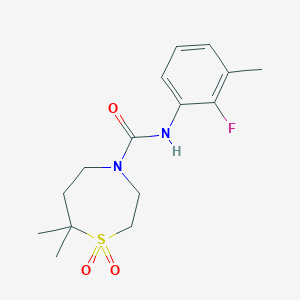![molecular formula C14H19F3N2O2S B7680122 2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole involves the binding of the compound to specific targets in biological systems. TFP has been shown to interact with various proteins, including enzymes and receptors, altering their activity and function. The binding of TFP to these targets can result in changes in cellular signaling pathways, leading to physiological effects.
Biochemical and Physiological Effects:
2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole has been shown to have several biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TFP has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, TFP has been shown to have anti-inflammatory effects, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole in lab experiments include its high selectivity and sensitivity for specific targets, its fluorescent properties, and its ability to penetrate cell membranes. However, limitations include the potential for non-specific binding to other molecules and the need for careful optimization of experimental conditions to ensure reproducibility.
Direcciones Futuras
There are several future directions for the use of 2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole in scientific research. One direction is the development of new TFP derivatives with improved properties, such as increased selectivity or decreased toxicity. Another direction is the use of TFP in the development of new therapies for various diseases, such as Alzheimer's disease or cancer. Additionally, TFP could be used in the development of new diagnostic tools for the detection of specific biomolecules or disease markers.
Métodos De Síntesis
The synthesis of 2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole involves the reaction of 4-(Oxan-4-yloxy)piperidine with 2-bromo-5-(trifluoromethyl)thiazole in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or distillation.
Aplicaciones Científicas De Investigación
2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole has found numerous applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. TFP has also been used as a tool for studying protein-protein interactions and enzyme activity. Additionally, TFP has been used as a ligand for the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[4-(oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c15-14(16,17)12-9-18-13(22-12)19-5-1-10(2-6-19)21-11-3-7-20-8-4-11/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBTHXLUAOJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2CCOCC2)C3=NC=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)

![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)
